molecular formula C12H18BNO3 B1308191 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 445264-60-8

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1308191
M. Wt: 235.09 g/mol
InChI Key: HENXUFOAGXNWKH-UHFFFAOYSA-N
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Description

The compound "3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is a boron-containing heterocycle that is relevant in the field of organic chemistry due to its potential applications in cross-coupling reactions, such as the Suzuki reaction. This type of compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of related pyridine-boron compounds has been demonstrated through various methods. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . Similarly, the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was achieved through nucleophilic substitution reaction and Suzuki reaction, indicating the versatility of pyridine-boron compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyridine-boron compounds can be complex and is often determined using techniques such as single-crystal X-ray diffraction and spectroscopy. For example, the structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was elucidated using these methods . Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are also employed to predict and analyze the molecular structure .

Chemical Reactions Analysis

Pyridine-boron compounds are known for their reactivity in cross-coupling reactions. The Suzuki cross-coupling reactions are particularly relevant, where compounds like 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid are synthesized and then reacted with various heteroaryl halides to yield heteroarylpyrimidines . These reactions are crucial for the construction of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-boron compounds are influenced by their molecular structure. The orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO2 group can affect the stability and reactivity of these compounds . Additionally, the electronic properties, such as the distribution of the HOMO and LUMO, are important factors that determine the chemical behavior during reactions . Vibrational spectral studies provide further insights into the characteristic absorption bands, which are essential for identifying functional groups and predicting reactivity .

Scientific Research Applications

Synthetic Methodologies and Molecular Structures

  • Synthesis and Crystal Structure Analysis: The compound, as part of a boric acid ester intermediate with benzene rings, has been synthesized and structurally analyzed. Researchers confirmed its structure using various spectroscopic methods and X-ray diffraction. The molecular structures were also calculated using density functional theory (DFT), showing consistency with experimental data. This highlights its role in advanced synthesis and structure elucidation techniques in chemistry (Huang et al., 2021).

  • Comparative Structural Analysis: Another study compared the structure of a pyridin-2-ylboron derivative with its regioisomer. Here, the compound's variant was used to explore structural differences and their impact on chemical reactivity, showcasing its utility in understanding molecular stability and reactivity (Sopková-de Oliveira Santos et al., 2003).

Advanced Compound Synthesis

  • Isotope-Labeled Compound Synthesis: In the field of radiopharmaceuticals, this compound was used as an intermediate in the synthesis of isotope-labeled HSP90 inhibitors. It illustrates the compound's role in the preparation of labeled compounds for medical and biochemical research (Plesescu et al., 2014).

  • Pirfenidone Structural Isosteres: In drug development, it was involved in the synthesis of pirfenidone structural isosteres, which are potential treatments for fibrosis. This indicates its importance in the development of new therapeutic agents (Abd El Kader et al., 2012).

Enhanced Synthesis Techniques

  • Optimized Synthesis of Medicinally Important Compounds: This compound was used in the optimized synthesis of medicinally important pyrazolo[1,5-a]pyridines, showcasing its application in enhancing the efficiency and applicability of chemical synthesis processes in medicinal chemistry (Bethel et al., 2012).

properties

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(15-5)8-14-7-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENXUFOAGXNWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397599
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

445264-60-8
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Fujinaga, R Luo, K Kumata, Y Zhang… - Journal of Medicinal …, 2017 - ACS Publications
We designed four novel acetamidobenzoxazolone compounds 7a–d as candidates for positron emission tomography (PET) radiotracers for imaging the translocator protein (18 kDa, …
Number of citations: 26 pubs.acs.org
J Emmerich, Q Hu, N Hanke… - Journal of medicinal …, 2013 - ACS Publications
Potent and selective CYP11B1 inhibitors could be promising therapeutics for the treatment of Cushing’s syndrome. Optimization of Ref 1 (5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine) …
Number of citations: 56 pubs.acs.org
J Emmerich, CJ van Koppen, JL Burkhart… - Journal of Medicinal …, 2017 - ACS Publications
Cushing’s disease, characterized by elevated plasma cortisol levels, can be controlled by inhibition of 11β-hydroxylase (CYP11B1). The previously identified selective and potent …
Number of citations: 24 pubs.acs.org
J Gràcia, MA Buil, J Castro, P Eichhorn… - Journal of Medicinal …, 2016 - ACS Publications
Cyclic nucleotide cAMP is a ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 27 pubs.acs.org
EH Demont, C Chung, RC Furze, P Grandi… - Journal of medicinal …, 2015 - ACS Publications
Overexpression of ATAD2 (ATPase family, AAA domain containing 2) has been linked to disease severity and progression in a wide range of cancers, and is implicated in the regulation …
Number of citations: 92 pubs.acs.org
KE Navis - 2020 - prism.ucalgary.ca
Pannexin 1 (Panx1) channels are transmembrane proteins that release ATP and play an important role in intercellular communication. They are widely expressed in somatic and …
Number of citations: 2 prism.ucalgary.ca
EV Jones - 2015 - search.proquest.com
Human African trypanosomiasis (HAT) is one of 17 diseases deemed by the World Health Organization (WHO) to be" neglected". Affecting approximately one seventh of the global …
Number of citations: 0 search.proquest.com
J Cabedo, D Vilella, E Calama, C Carcasona… - researchgate.net
Cyclic nucleotide cAMP is an ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 0 www.researchgate.net

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